N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Overview
Description
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate protecting groups.
Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the glycinamide intermediate.
Attachment of the pyridinylmethyl group: This step may involve a coupling reaction using pyridinylmethyl halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases by modulating biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N2-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting enzymes: Binding to the active site or allosteric site of an enzyme, thereby reducing its activity.
Modulating receptors: Interacting with receptor proteins to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
- N~2~-(3-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Uniqueness
N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-6-8-21(9-7-17)30(27,28)25(19-4-3-5-20(14-19)29-2)16-22(26)24-15-18-10-12-23-13-11-18/h3-14H,15-16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDEIUGVMYBJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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